(2-Chloro-4-methylphenyl)thiourea

Overview

Description

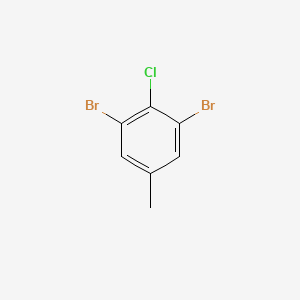

“(2-Chloro-4-methylphenyl)thiourea” is an organosulfur compound . It is a derivative of thiourea, which is a class of compounds with the general formula (R1R2N)(R3R4N)C=S . Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis

The general structure of thiourea is SC(NH2)2 . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . This is an attractive strategy for synthetic chemists to access heterocyclic cores .Physical And Chemical Properties Analysis

“(2-Chloro-4-methylphenyl)thiourea” is a crystalline solid . It does not rapidly react with air or water . The material is highly toxic if orally ingested .Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for various health issues, including catheter encrustation, peptic ulcers, and kidney stone formation. Researchers have explored novel urease inhibitors, and (2-Chloro-4-methylphenyl)thiourea derivatives have shown promise. Specifically, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrated potent anti-urease activity. Among these, the derivative 4i stood out as the most effective inhibitor .

Mechanism of Action

Target of Action

(2-Chloro-4-methylphenyl)thiourea is a type of thiourea derivative . Thiourea derivatives have been found to exhibit a broad spectrum of pharmacological properties, including anti-urease activity . They have been reported to inhibit the enzyme urease, which is involved in the hydrolysis of urea .

Mode of Action

It is known that thiourea derivatives can interact with their targets through various binding modes . They have multiple binding sites, making them flexible ligands for complexation with transition metals . This interaction can lead to changes in the activity of the target enzyme.

Biochemical Pathways

Thiourea derivatives have been found to affect various biochemical pathways. For instance, they have been reported to inhibit the enzyme urease, which plays a crucial role in the urea cycle . The inhibition of this enzyme can disrupt the urea cycle, leading to downstream effects on nitrogen metabolism.

Result of Action

The inhibition of urease by (2-Chloro-4-methylphenyl)thiourea can lead to significant molecular and cellular effects. For instance, it can disrupt the normal functioning of the urea cycle, affecting the body’s ability to metabolize and excrete nitrogen . This can potentially lead to the accumulation of toxic levels of ammonia in the body.

Action Environment

The action, efficacy, and stability of (2-Chloro-4-methylphenyl)thiourea can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Moreover, the presence of other substances, such as metal ions, can also influence the compound’s action .

Safety and Hazards

When heated to decomposition, it emits very toxic fumes of oxides of nitrogen and sulfur . Organosulfides are incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . Many of these compounds may liberate hydrogen sulfide upon decomposition or reaction with an acid .

Future Directions

Thioureas and their derivatives are of huge importance commercially, industrially, and academically . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . Therefore, the future directions of “(2-Chloro-4-methylphenyl)thiourea” could be in these areas.

properties

IUPAC Name |

(2-chloro-4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNRBIUCWVOVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394914 | |

| Record name | N-(2-Chloro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-methylphenyl)thiourea | |

CAS RN |

57005-14-8 | |

| Record name | NSC523949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

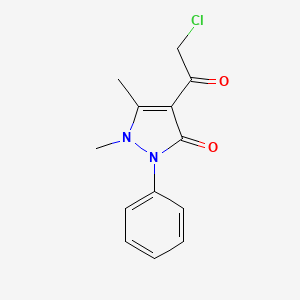

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloroethyl)amino]ethyl benzoate hcl](/img/structure/B3024448.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3024455.png)